Superior Selectivity for AICARFT Compared to Pemetrexed and Methotrexate
LSN 3213128 is a highly selective AICARFT inhibitor, with an IC50 >100 µM against related folate-dependent enzymes thymidylate synthase (TS), serine hydroxymethyltransferase 1 (SHMT1), and methylenetetrahydrofolate dehydrogenase 1/2/2L (MTHFD1, MTHFD2, MTHFD2L) [1]. This contrasts sharply with the multi-targeted inhibitor pemetrexed, which potently inhibits TS (Ki = 109 nM) and DHFR (Ki = 7 nM) in addition to AICARFT (Ki = 3.5 µM), and methotrexate, a potent DHFR inhibitor (IC50 ≈ 7 nM) that only weakly inhibits AICARFT via its polyglutamated metabolites . This selectivity profile makes LSN 3213128 a far more precise tool for dissecting the specific role of AICARFT in purine biosynthesis.
| Evidence Dimension | Selectivity (IC50) |
|---|---|
| Target Compound Data | AICARFT IC50 = 16 nM; TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L IC50 >100,000 nM |
| Comparator Or Baseline | Pemetrexed: AICARFT Ki = 3,500 nM; TS Ki = 109 nM; DHFR Ki = 7 nM. Methotrexate: DHFR IC50 = 7 nM; weak AICARFT inhibition. |
| Quantified Difference | LSN 3213128 is >6,250-fold selective for AICARFT over TS. Pemetrexed is only ~32-fold selective for TS over AICARFT. |
| Conditions | Biochemical enzyme inhibition assays using recombinant human proteins. |
Why This Matters
For researchers studying AICARFT-specific biology, LSN 3213128 provides a clean, on-target phenotype, whereas pemetrexed and methotrexate will generate complex, multi-target effects that obscure data interpretation.
- [1] Brooks, H. B., Meier, T. I., Geeganage, S., Fales, K. R., Thrasher, K. J., Konicek, S. A., ... & Njoroge, F. G. (2018). Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models. Scientific Reports, 8(1), 15458. View Source
